![molecular formula C15H17NO2 B2696042 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine CAS No. 67188-32-3](/img/structure/B2696042.png)
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
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Overview
Description
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders .
Synthesis Analysis
The synthesis of acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, involves various steps . For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of 1,2,3,4-tertahydroacridine-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been developed with beneficial, biological, or photochemical effects . They have been used in various chemical reactions, including DNA intercalation .Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization is applied in the synthesis . This method leads to the tetrahydroisoquinoline core, which is a key component in many pharmaceutical compounds .
Anticancer Activities
The compound has shown potential in the development of anticancer drugs . Some fluorinated indolin-2-one derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown promising results in inhibiting the phosphorylation of RTKs in HuH7 . These derivatives have also shown a decrease in tumor load in a mouse model .
Antimicrobial Activities
The compound also has potential applications in the development of antimicrobial drugs . The fluorinated heterocycles derived from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine have shown promising results in in vivo and in vitro antimicrobial activities .
Synthesis of Antitumor Anthracyclinones
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is used in the synthesis of antitumor anthracyclinones . The compound 2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate for the synthesis of many antitumor anthracyclinones, can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine .
Development of Anti-inflammatory Drugs
Tetrahydroisoquinoline derivatives, which can be synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have shown potential in the development of anti-inflammatory drugs .
Development of Antiviral Drugs
The compound has potential applications in the development of antiviral drugs . Tetrahydroisoquinoline derivatives, synthesized from 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Mechanism of Action
Future Directions
The future directions in the research of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and other acridine derivatives involve the development of effective approaches for finding and optimizing these derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
properties
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSDMZUFPVTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine |
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